molecular formula C3-H6-N6.C3-H3-N3-O3 B034449 Melamine cyanurate CAS No. 37640-57-6

Melamine cyanurate

Cat. No. B034449
Key on ui cas rn: 37640-57-6
M. Wt: 255.2 g/mol
InChI Key: ZQKXQUJXLSSJCH-UHFFFAOYSA-N
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Patent
US06045810

Procedure details

As the urea granules continued to roll a thin layer of the MDI-isocyanuric acid liquid was sprayed onto the urea, amounting to 40.0 grams. One minute time was allowed for the reaction of the MDI with the urea, and then polyol-melamine amounting to 40.0 grams was sprayed on top of the MDI-isocyanuric layer. The layers were allowed 1 minute at 95° C. to react. The melamine and isocyanuric acid reacted to form very fine particles of melamine cyanurate and the MDI and polyol reacted and polymerized to form very strong water insoluble polyurethane resin. The sprays of the MDI-isocyanuric acid, and the polyol-melamine layers were repeated until a total of 240.0 grams coatings were applied. After a final 2 minutes reaction time, the coated urea was cooled to ambient temperature and evaluated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyol-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC(N)=O.[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16]>>[C:15]1([NH2:16])[N:17]=[C:18]([NH2:19])[N:20]=[C:21]([NH2:22])[N:14]=1.[C:6]1([NH:8][C:9](=[O:10])[NH:11][C:12](=[O:13])[NH:5]1)=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
polyol-melamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06045810

Procedure details

As the urea granules continued to roll a thin layer of the MDI-isocyanuric acid liquid was sprayed onto the urea, amounting to 40.0 grams. One minute time was allowed for the reaction of the MDI with the urea, and then polyol-melamine amounting to 40.0 grams was sprayed on top of the MDI-isocyanuric layer. The layers were allowed 1 minute at 95° C. to react. The melamine and isocyanuric acid reacted to form very fine particles of melamine cyanurate and the MDI and polyol reacted and polymerized to form very strong water insoluble polyurethane resin. The sprays of the MDI-isocyanuric acid, and the polyol-melamine layers were repeated until a total of 240.0 grams coatings were applied. After a final 2 minutes reaction time, the coated urea was cooled to ambient temperature and evaluated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyol-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC(N)=O.[NH:5]1[C:12](=[O:13])[NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7].[N:14]1[C:21]([NH2:22])=[N:20][C:18]([NH2:19])=[N:17][C:15]=1[NH2:16]>>[C:15]1([NH2:16])[N:17]=[C:18]([NH2:19])[N:20]=[C:21]([NH2:22])[N:14]=1.[C:6]1([NH:8][C:9](=[O:10])[NH:11][C:12](=[O:13])[NH:5]1)=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
polyol-melamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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